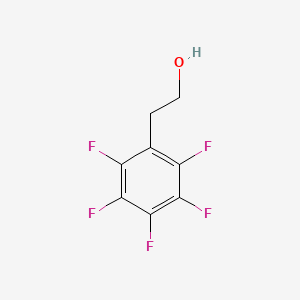

2-(Pentafluorophenyl)ethanol

Descripción general

Descripción

2-(Pentafluorophenyl)ethanol is an organic compound with the molecular formula C8H5F5O. It is characterized by the presence of a pentafluorophenyl group attached to an ethanol moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Pentafluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with ethylene oxide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(Pentafluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-(Pentafluorophenyl)acetaldehyde or 2-(Pentafluorophenyl)acetic acid.

Reduction: Reduction reactions can convert it into 2-(Pentafluorophenyl)ethane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: 2-(Pentafluorophenyl)acetaldehyde, 2-(Pentafluorophenyl)acetic acid.

Reduction: 2-(Pentafluorophenyl)ethane.

Substitution: Various substituted derivatives depending on the reagent used

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-(Pentafluorophenyl)ethanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity is enhanced due to the electronegative fluorine atoms, which can influence electronic distributions and steric interactions during chemical reactions. This property makes it valuable in the development of fluorinated compounds that exhibit improved biological activity and stability .

Biological Applications

Pharmacological Research

The compound has been explored for its potential role as a pharmacophore in drug development. Its structure allows for modulation of biological pathways, making it a candidate for drugs targeting metabolic disorders such as obesity and diabetes. Preliminary studies indicate that derivatives of this compound may inhibit enzymes involved in lipid metabolism, suggesting therapeutic potential.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve interactions with microbial cell membranes, facilitated by the compound's lipophilicity and electron-withdrawing properties of the fluorine atoms.

Material Science

Specialty Polymers and Coatings

In material science, this compound is utilized to develop specialty polymers and coatings that require enhanced chemical resistance and thermal stability. These properties are particularly beneficial in high-performance applications where durability is critical .

Analytical Chemistry

Reagent in Chromatography

The compound acts as a valuable reagent in analytical methods such as chromatography. Its unique properties aid in the separation and identification of complex mixtures, making it an essential tool in chemical analysis .

Research on Fluorinated Compounds

Studying Fluorination Effects

Researchers leverage the unique fluorine content of this compound to study the effects of fluorination on chemical reactivity and stability. This research is crucial for designing new materials and chemicals with tailored properties for specific applications .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Pharmacological | Modulation of metabolic pathways | |

| Toxicity Assessment | Low toxicity in preliminary tests |

Antimicrobial Activity

A study conducted on various fluorinated compounds demonstrated that this compound exhibited significant inhibition of bacterial growth in vitro. It was tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

Metabolic Studies

In pharmacological assessments, derivatives of this compound were evaluated for their impact on metabolic pathways. One notable study highlighted its potential role in inhibiting enzymes related to lipid metabolism, indicating possible applications in obesity treatment.

Mecanismo De Acción

The mechanism of action of 2-(Pentafluorophenyl)ethanol involves its interaction with various molecular targets. The pentafluorophenyl group enhances its reactivity and allows it to participate in a wide range of chemical reactions. The hydroxyl group can form hydrogen bonds, making it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Trifluoromethyl)phenol

- 2-(Pentafluorophenyl)acetic acid

- 2-(Pentafluorophenyl)ethane

Uniqueness

2-(Pentafluorophenyl)ethanol is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to other fluorinated compounds. This high degree of fluorination enhances its stability and reactivity, making it particularly valuable in various chemical processes .

Actividad Biológica

2-(Pentafluorophenyl)ethanol, also known as S(-)-1-(Pentafluorophenyl)ethanol, is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by five fluorine atoms on the phenyl ring, significantly influences its biological activity, making it a valuable candidate for drug development and synthesis of biologically active molecules.

The presence of multiple fluorine atoms in this compound enhances its lipophilicity and metabolic stability , which are critical factors in pharmacokinetics. These properties allow for improved binding affinity to target proteins and enzymes, potentially leading to increased potency and selectivity in biological applications.

The biological effects of this compound are largely attributed to the electron-withdrawing nature of the pentafluorophenyl group. This characteristic stabilizes reaction intermediates and transition states during enzymatic reactions. Additionally, the fluorine atoms can enhance interactions with biological targets, thereby modulating enzyme activities and metabolic pathways.

Synthesis of Fluorinated Analogs

This compound is utilized in synthesizing fluorinated analogs of various biologically active compounds. These analogs are essential for studying enzyme interactions and metabolic pathways due to their unique properties imparted by fluorination.

Drug Development

The compound's chiral nature and fluorinated structure position it as a potential candidate for drug development. Fluorinated compounds often exhibit enhanced pharmacokinetic properties, making them suitable for therapeutic applications. Research indicates that derivatives of this compound may possess anticancer properties, as evidenced by studies showing cytotoxicity against various cancer cell lines .

Anticancer Activity

A study focused on novel Schiff bases derived from pentafluorophenyl-hydrazine demonstrated significant anticancer activity in human cancer cell lines such as A2780 (ovarian cancer) and Caco-2 (colon cancer). The synthesized compounds exhibited high cytotoxicity, suggesting that modifications involving pentafluorophenyl moieties can lead to potent anticancer agents .

Enzymatic Production Method

Research has highlighted an enzymatic production method for this compound using an engineered bifunctional fusion protein. This approach allows for efficient synthesis with nearly complete conversion of starting materials and high enantiomeric excess, presenting a cost-effective alternative to traditional chemical synthesis methods.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pentafluorophenyl)ethanol, and how is purity assessed?

this compound is typically synthesized via reduction of its corresponding ketone precursor (e.g., 2-(pentafluorophenyl)acetophenone) using reducing agents like sodium borohydride or catalytic hydrogenation. Alternative routes include nucleophilic substitution of pentafluorophenyl Grignard reagents with ethylene oxide derivatives. Purity verification employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Melting point analysis (e.g., mp ranges in derivatives like 68.5–69.5°C for related pentafluorophenyl esters) can also indicate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : NMR is essential for analyzing the electronic environment of the pentafluorophenyl group, with chemical shifts sensitive to substituent effects. NMR identifies the ethanol moiety (e.g., –CHOH signals around δ 3.5–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detects O–H stretching (~3200–3600 cm) and C–F vibrations (1000–1300 cm).

Historical spectral data from atlases (e.g., Koptyug’s 1967 work) provide reference benchmarks .

Advanced Research Questions

Q. How does the pentafluorophenyl group influence reactivity in multicomponent reactions?

The electron-withdrawing nature of the pentafluorophenyl group enhances electrophilic character, enabling participation in Passerini three-component reactions (e.g., with acrylic acid and isocyanides) to form functional monomers. This group stabilizes transition states via resonance and inductive effects, improving reaction yields (up to 97% in optimized conditions). Competition studies (e.g., Scheme 9 in Petiot’s work) reveal selectivity trends when paired with other alcohols, driven by steric hindrance and electronic effects .

Q. What role does this compound play in RAFT polymerization and post-polymerization modifications?

Derivatives of this compound serve as monomers in reversible addition-fragmentation chain-transfer (RAFT) polymerization. The pentafluorophenyl moiety facilitates efficient thiol–para-fluoro click reactions, enabling quantitative post-polymerization modifications (e.g., grafting with thiols for biomedical or material applications). Methodological optimization includes solvent choice (e.g., aqueous systems) and stoichiometric control to achieve near-quantitative yields .

Q. How are computational methods applied to predict NMR properties of this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP, CAM-B3LYP) and MP2 methods model and NMR shielding constants. For example, B3LYP predicts shifts within 1.5 ppm of experimental values (25.75 ppm observed vs. 24.2 ppm calculated). The pentafluorophenyl group’s electron-withdrawing effects are quantified via comparative studies with non-fluorinated analogs, aiding in mechanistic interpretations .

Q. What strategies improve selectivity in catalytic processes involving this compound?

- Steric Control : Bulky catalysts (e.g., chiral N-heterocyclic carbenes) exploit the pentafluorophenyl group’s steric profile to direct regioselectivity.

- Electronic Tuning : Lewis acids (e.g., BF) enhance electrophilicity at the benzylic carbon, favoring nucleophilic attack.

Competition experiments (e.g., with N-BOC-phenylglycinol) demonstrate that electronic deactivation of the pentafluorophenyl ring reduces undesired byproducts, improving enantiomeric excess in asymmetric syntheses .

Q. Methodological Notes

- Synthetic Optimization : Use anhydrous conditions and inert atmospheres to prevent hydroxyl group oxidation.

- Safety : Handle with PPE (gloves, goggles) due to potential toxicity; consult safety data for fluorinated analogs (e.g., pentafluorophenol’s acute toxicity profile) .

- Data Validation : Cross-reference spectral data with computational predictions and historical datasets to resolve structural ambiguities .

Propiedades

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDFNSASHPESJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215644 | |

| Record name | 2,3,4,5,6-Pentafluorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-31-6 | |

| Record name | 2,3,4,5,6-Pentafluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 653-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentafluorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-PENTAFLUOROPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U2QK7J92A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.